Cas no 896811-60-2 (6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one)

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one is a chromen-2-one derivative featuring a 6-ethyl and 7-hydroxy group, along with a 4-(2-hydroxyethyl)piperazin-1-ylmethyl substituent. This compound exhibits notable stability and bioactivity, making it a valuable research tool in organic synthesis and pharmaceutical applications. Its unique structure endows it with potential applications in drug discovery and material science.
6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one structure
896811-60-2 structure
商品名:6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one
CAS番号:896811-60-2
MF:C18H24N2O4
メガワット:332.394165039063
CID:5424288

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl]-2-oxochromen-7-olate
    • 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one
    • インチ: 1S/C18H24N2O4/c1-2-13-9-15-14(10-18(23)24-17(15)11-16(13)22)12-20-5-3-19(4-6-20)7-8-21/h9-11,21-22H,2-8,12H2,1H3
    • InChIKey: JQAWKPMGFWIPSL-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=CC(O)=C(CC)C=C2C(CN2CCN(CCO)CC2)=C1

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-2046-5mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
5mg
$69.0 2023-09-11
Life Chemicals
F3385-2046-20mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
20mg
$99.0 2023-09-11
Life Chemicals
F3385-2046-2μmol
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-2046-25mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
25mg
$109.0 2023-09-11
Life Chemicals
F3385-2046-4mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
4mg
$66.0 2023-09-11
Life Chemicals
F3385-2046-40mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
40mg
$140.0 2023-09-11
Life Chemicals
F3385-2046-10μmol
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-2046-1mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
1mg
$54.0 2023-09-11
Life Chemicals
F3385-2046-30mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
30mg
$119.0 2023-09-11
Life Chemicals
F3385-2046-10mg
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896811-60-2
10mg
$79.0 2023-09-11

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one 関連文献

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-oneに関する追加情報

Introduction to 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 896811-60-2, known as 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one, represents a fascinating molecule in the realm of chemical biology. This chromenone derivative has garnered attention due to its unique structural features and potential biological activities, making it a subject of intense research interest. The presence of both hydroxyl and piperazine moieties in its structure suggests a high degree of functional diversity, which is often exploited in the development of pharmaceutical agents.

Chromenones, a class of heterocyclic compounds, have long been studied for their diverse pharmacological properties. Among these, 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one stands out due to its complex substitution pattern. The ethyl group at the 6-position and the hydroxyl group at the 7-position contribute to its reactivity, while the piperazine moiety at the 4-position introduces basicity and potential interactions with acidic biological targets. This structural complexity makes it an intriguing candidate for further investigation.

In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with neurological disorders. The piperazine ring in 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one is particularly noteworthy, as piperazine derivatives are well-known for their ability to interact with various neurotransmitter receptors. This feature has led to extensive research into their potential applications in treating conditions such as depression, anxiety, and cognitive impairments. The hydroxyl group at the 7-position further enhances its pharmacological profile by allowing for hydrogen bonding interactions, which are crucial for binding affinity and specificity.

One of the most compelling aspects of 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one is its potential as a scaffold for drug discovery. The chromenone core provides a stable aromatic system that can be modified to enhance bioavailability and target specificity. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. This flexibility has made it a valuable tool in medicinal chemistry efforts aimed at developing novel therapeutic agents.

Recent studies have begun to explore the biological activities of 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one in vitro and in vivo. Initial findings suggest that this compound exhibits promising effects on various biological targets. For instance, preliminary data indicate that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Furthermore, its interaction with neurotransmitter receptors suggests potential therapeutic benefits in neurological disorders.

The synthesis of 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one is another area of significant interest. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also pave the way for further structural optimization.

As research continues to uncover new biological activities and mechanisms of action, 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-yli)methy}-l)-leukotriene B₄ receptor (CysLT₁) antagonist activity is being explored as a potential therapeutic application. The compound's ability to interact with this receptor could make it a valuable candidate for treating conditions such as asthma and allergic rhinitis, where CysLT₁ receptor blockade is known to be beneficial.

The development of new pharmaceutical agents relies heavily on understanding their interactions at the molecular level. Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in predicting how 6-elelthyI-elehyrolye--leukotriene B₄ receptor (CysLT₁) antagonist activity interacts with biological targets. These computational approaches provide insights into binding affinities, enzyme inhibition kinetics, and potential side effects, thereby guiding experimental design and optimizing drug candidates.

In conclusion,6-elelthyI-elehyrolye--leukotriene B₄ receptor (CysLT₁) antagonist activity represents a promising molecule with significant potential in chemical biology and drug discovery. Its unique structural features and diverse biological activities make it an attractive candidate for further research aimed at developing novel therapeutic agents. As our understanding of its mechanisms of action continues to grow,6-elelthyI-elehyrolye--leukotriene B₄ receptor (CysLT₁) antagonist activity may play a crucial role in addressing some of today's most challenging medical conditions.

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